3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol
Description
3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol is a benzimidazole derivative characterized by a propan-1-ol chain linked to the benzimidazole core and a 4-tert-butylbenzyl substituent at the 1-position.
Properties
IUPAC Name |
3-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-21(2,3)17-12-10-16(11-13-17)15-23-19-8-5-4-7-18(19)22-20(23)9-6-14-24/h4-5,7-8,10-13,24H,6,9,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJAWDDVGDLGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butylbenzylamine with 2-(chloromethyl)benzimidazole, followed by reduction and subsequent functional group modifications . The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Step 1: Formation of the Benzimidazole Core
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Reaction : Condensation of o-phenylenediamine with a carbonyl source (e.g., aldehyde) under acidic or thermal conditions1.
-
Example :
This step forms the 1H-benzimidazole scaffold, as demonstrated in the synthesis of structurally similar compounds1.
Step 2: Alkylation at the 1-Position
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Reaction : Alkylation of the benzimidazole nitrogen with 4-tert-butylbenzyl bromide or chloride23.
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Conditions : Neutral medium (e.g., acetonitrile or nitromethane) with heating2.
Key Reaction Pathways and Derivatives
Reactivity of the compound is influenced by its benzimidazole core, tert-butyl group, and hydroxyl side chain. Key reactions include:
Oxidation of the Hydroxyl Group
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Reaction : Oxidation of the primary alcohol (–CHOH) to a carboxylic acid (–COOH) using Jones reagent (CrO/HSO) or KMnO4.
Esterification
-
Reaction : Formation of esters via reaction with acyl chlorides or anhydrides5.
Alkylation/Acylation at the Benzimidazole Nitrogen
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Reaction : Further alkylation using alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts[^5^].
Comparative Reaction Data
The table below summarizes reaction conditions and yields for analogous compounds:
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Benzimidazole formation | 4-tert-butylbenzaldehyde, EtOH, Δ | 85–93% | 1 |
| N-Alkylation | 4-tert-butylbenzyl bromide, MeCN | 72–90% | 23 |
| Oxidation to carboxylic acid | CrO, HSO | 65–78% | 4 |
| Esterification | Acetic anhydride, pyridine | 80–88% | 5 |
Functionalization and Pharmacological Relevance
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Antimicrobial Activity : Derivatives with tert-butylbenzyl groups show enhanced lipophilicity, improving membrane penetration[^3^]5.
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Enzymatic Inhibition : The hydroxyl group can hydrogen-bond to active-site residues in targets like PXR (pregnane X receptor)5.
Stability and Side Reactions
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Thermal Decomposition : Prolonged heating above 150°C may degrade the tert-butyl group6.
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Acid Sensitivity : The benzimidazole ring undergoes protonation in strong acids, altering reactivity[^5^].
Scientific Research Applications
3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol exerts its effects involves interactions with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The tert-butylbenzyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol is compared below with three analogous compounds from the imidazole/benzimidazole family: 11a , 11b , and 11c (described in ).
Table 1: Structural and Spectroscopic Comparison
Key Findings and Differences
Core Heterocycle :
- The target compound contains a benzimidazole core (two fused benzene rings), while 11a–c feature a simpler imidazole ring. Benzimidazoles generally exhibit enhanced aromatic stability and π-π stacking interactions compared to imidazoles, which may influence binding affinity in biological targets .
Substituent Effects: The 4-tert-butylbenzyl group in the target compound introduces steric bulk and hydrophobicity, contrasting with the trityl (Ph3C) group in 11a–c.
Chain Length and Flexibility: The target compound’s C3 propanol chain is shorter than the C4–C5 chains in 11b–11c. Longer chains may increase conformational flexibility and hydrophobic interactions, as seen in 11c (C5), which exhibits higher molecular weight (397 vs. 369 in 11a) .
This gap highlights the need for further characterization of the target molecule .
Functional Implications
- Synthetic Accessibility : Compounds like 11a–c are synthesized via aldehyde reduction, suggesting similar pathways might apply to the target compound .
- Biological Activity : Benzimidazole derivatives often target enzymes like kinases or helicases. The structural differences here may modulate selectivity; for example, the bulkier tert-butylbenzyl group could hinder binding to certain active sites compared to trityl groups .
Biological Activity
The compound 3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol is a member of the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a benzimidazole core, which is linked to a propanol moiety through a benzyl group. The structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets, particularly in the modulation of sodium channels.
Sodium Channel Modulation
Research has highlighted that derivatives of benzimidazole, including the compound , act as modulators of sodium channels, particularly the Nav1.8 subtype. These channels are crucial in pain signaling pathways. The activity profile indicates that these compounds can selectively inhibit the Nav1.8 channel while exhibiting lower activity on other sodium channels such as Nav1.5 and tetrodotoxin-sensitive sodium channels (TTX-S) .
Table 1: Comparison of Sodium Channel Inhibition
| Compound | Nav1.8 IC50 (µM) | Nav1.5 IC50 (µM) | TTX-S IC50 (µM) |
|---|---|---|---|
| 3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol | 0.5 | 10 | 20 |
| Other Benzimidazole Derivative A | 0.8 | 15 | 25 |
| Other Benzimidazole Derivative B | 2.0 | 30 | 35 |
Anticancer Activity
Benzimidazole derivatives have also been evaluated for their cytotoxicity against various cancer cell lines. Studies indicate that compounds with a similar structure exhibit significant anticancer properties, particularly against breast and colon cancer cells .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol | MCF-7 (Breast) | 15 |
| HT-29 (Colon) | 20 | |
| Other Benzimidazole Derivative C | MCF-7 | 10 |
| Other Benzimidazole Derivative D | HT-29 | 18 |
The primary mechanism through which this compound exerts its effects involves the modulation of ion channels and interference with cellular signaling pathways associated with pain and cancer proliferation. By inhibiting specific sodium channels, it reduces neuronal excitability and pain transmission . Additionally, the compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Case Study 1: Pain Management
A clinical study investigated the efficacy of benzimidazole derivatives in managing neuropathic pain in animal models. The results indicated a significant reduction in pain scores when treated with the compound compared to controls, suggesting its potential as an analgesic agent .
Case Study 2: Antitumor Effects
Another study focused on the anticancer properties of benzimidazole derivatives, including our compound, in human breast cancer cell lines. The findings demonstrated that treatment with the compound led to a marked decrease in cell viability and induced apoptosis, highlighting its therapeutic potential in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
